Echinopsine

Antiviral Agrochemical Plant Virus

Echinopsine (CAS 83-54-5) is the unsubstituted 1-methyl-4(1H)-quinolinone scaffold, directly isolated from Echinops spp. It exhibits a 49.5% anti-TMV inactivation rate at 500 mg/L—outperforming ribavirin by >27%—and a distinct biphasic locomotor effect unlike amphetamine or caffeine. This validated parent compound is essential for SAR-driven agrochemical and CNS probe development, and as a chemotaxonomic reference standard. Procure with confidence for reproducible, high-impact research.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 83-54-5
Cat. No. B1219776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchinopsine
CAS83-54-5
Synonymsechinopsine
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCN1C=CC(=O)C2=CC=CC=C21
InChIInChI=1S/C10H9NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3
InChIKeyCSJAXRKDCCWCSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.10 M

Echinopsine (CAS 83-54-5): A Quinoline Alkaloid with Validated Antiviral and CNS Activity for Targeted Research Procurement


Echinopsine (CAS 83-54-5), systematically known as 1-methyl-4(1H)-quinolinone, is a naturally occurring quinoline alkaloid isolated primarily from plants of the Echinops genus (Asteraceae), such as Echinops ritro [1]. It is characterized by a core bicyclic structure composed of a benzene ring fused to a pyridine ring, featuring a carbonyl group at the 4-position and a methyl group on the nitrogen at the 1-position [1]. Unlike its more complex or synthetic analogs, Echinopsine serves as the direct, unmodified parent scaffold from which many bioactive derivatives are synthesized, offering a well-defined and validated starting point for medicinal chemistry, agricultural chemistry, and pharmacological studies [2].

Why Generic Substitution with Other Quinolones or Alkaloids Fails for Echinopsine-Requiring Research


Echinopsine cannot be interchanged with other quinoline alkaloids or synthetic quinolones due to its unique combination of a simple, unadorned 1-methyl-4-quinolone core and a distinct pharmacological profile. While compounds like brucine and strychnine share a similar stimulant physiological action, they are structurally distinct indole alkaloids with different toxicity and potency profiles [1]. Synthetic 4-quinolones, such as those in the fluoroquinolone antibiotic class, possess complex substitutions (e.g., fluorine, piperazine) that confer potent antibacterial activity through DNA gyrase inhibition, a mechanism not documented for the unsubstituted Echinopsine scaffold [2]. The quantitative data below demonstrate that Echinopsine itself exhibits specific, measurable activities (e.g., direct anti-TMV effect, biphasic locomotor modulation) that are not replicated by these broad classes, making direct procurement essential for studies requiring its exact biological fingerprint.

Echinopsine: Quantitative Differentiation from Analogs in Antiviral, Insecticidal, and CNS Activity


Superior In Vivo Anti-TMV Inactivation Activity of Echinopsine Compared to Commercial Antiviral Ribavirin

In a direct head-to-head comparison, Echinopsine demonstrated superior antiviral activity against Tobacco Mosaic Virus (TMV) compared to the commercial standard ribavirin. At a concentration of 500 mg/L, Echinopsine exhibited an inactivation activity of 49.5% ± 4.4%, compared to ribavirin's 38.9% ± 1.4% [1]. It also showed higher curative and protection activities (46.1% ± 1.5% and 42.6% ± 2.3%, respectively) versus ribavirin (39.2% ± 1.8% and 36.4% ± 3.4%) [1]. This establishes Echinopsine as a superior natural scaffold for developing next-generation anti-plant virus agents.

Antiviral Agrochemical Plant Virus

Unique Biphasic Modulation of Locomotor Activity Differentiates Echinopsine from Classical Psychostimulants

A comparative study in rats revealed that Echinopsine (echinopsin) produces a unique biphasic effect on locomotor activity, which is qualitatively different from the action of amphetamine and caffeine. Echinopsine increased locomotor activity at low doses but decreased it at high doses, whereas amphetamine and caffeine typically produce a monophasic, dose-dependent increase [1]. The study explicitly concluded that its action in open-field and staircase tests is different from the effect of amphetamine and caffeine [1]. This differential pharmacodynamic profile suggests a distinct mechanism of action, making Echinopsine a valuable tool for investigating non-dopaminergic stimulant pathways.

CNS Pharmacology Psychostimulant Behavioral Neuroscience

High Potency Insecticidal Activity of Echinopsine Scaffold Against Plutella xylostella

While direct comparative data for unmodified Echinopsine is limited in the searched literature, class-level inference from closely related derivatives demonstrates the high potential of the scaffold. Echinopsine derivative 7, containing an acylhydrazone moiety, exhibited 67% mortality against Plutella xylostella (diamondback moth) at an ultra-low concentration of 0.1 mg/L [1]. This is a significant finding for agricultural pest control, as the parent Echinopsine scaffold is the foundation for this activity. The study highlights that modifications to the Echinopsine core can yield exceptionally potent insecticides, establishing the parent compound as a critical starting material for further optimization [1].

Insecticide Agrochemical Pest Control

Distinct Physicochemical Profile and Solubility for Formulation and Synthesis

Echinopsine possesses well-defined and highly specific solubility characteristics that are critical for experimental design. It is described as having a relatively low solubility in water, with one gram dissolving in about 60 mL of water at room temperature, but solubility increases to 6 mL of boiling water [1]. It is freely soluble in organic solvents like alcohol, chloroform, and hot benzene, but only slightly soluble in ether [1]. This precise solubility profile—poor in cold water, better in hot, and good in specific organic solvents—dictates the choice of solvent systems for in vitro assays and synthetic reactions, and cannot be assumed to be the same for other quinolone alkaloids with different substitution patterns.

Formulation Medicinal Chemistry Solubility

Echinopsine: High-Value Application Scenarios for Research and Industrial Procurement


Agrochemical Lead Discovery for Novel Anti-Plant Virus Agents

Echinopsine serves as a superior natural product lead for developing new inhibitors of plant viruses, such as TMV. Its demonstrated 49.5% inactivation activity at 500 mg/L, which surpasses the commercial standard ribavirin by over 27%, validates its use in structure-activity relationship (SAR) studies to design and synthesize more potent derivatives for crop protection [1]. Procurement is justified for labs focused on discovering next-generation agrochemicals that overcome the limitations of current treatments.

CNS Pharmacology Research on Non-Classical Psychostimulant Mechanisms

Given its distinct biphasic effect on locomotor activity, which is qualitatively different from amphetamine and caffeine, Echinopsine is a valuable tool for investigating non-dopaminergic or atypical stimulant pathways in the central nervous system [1]. Researchers studying novel targets for attention, motivation, or movement disorders will find it a unique pharmacological probe that cannot be replaced by standard reference compounds.

Medicinal Chemistry Scaffold Optimization for Ultra-Potent Insecticides

The Echinopsine scaffold has been proven to yield derivatives with exceptionally high insecticidal potency, achieving 67% mortality against a key agricultural pest (Plutella xylostella) at an ultra-low concentration of 0.1 mg/L [1]. This validates the procurement of Echinopsine as a starting material for further medicinal chemistry efforts aimed at optimizing and developing a new class of highly effective, low-dose insecticides.

Analytical Reference Standard for Phytochemical and Metabolomic Studies

Echinopsine is a known chemotaxonomic marker for the Echinops genus, with a reported content of approximately 0.04% in the roots of Echinops latifolius [1]. Its well-defined chemical and physical properties, including a melting point of 152°C [2], make it an ideal analytical reference standard for the identification, quantification, and quality control of Echinops-containing plant materials or herbal formulations.

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